1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone
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Overview
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The phenylsulfonyl group is then introduced via a sulfonylation reaction. The final step involves the coupling of the thiazole derivative with the phenylsulfonyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Green chemistry principles may also be applied to minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(methylsulfonyl)-1-ethanone
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(ethylsulfonyl)-1-ethanone
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(propylsulfonyl)-1-ethanone
Uniqueness
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone is unique due to the presence of both a thiazole ring and a phenylsulfonyl group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-12-17(24-18(20-12)13-7-9-14(19)10-8-13)16(21)11-25(22,23)15-5-3-2-4-6-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKAXUTEDJZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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